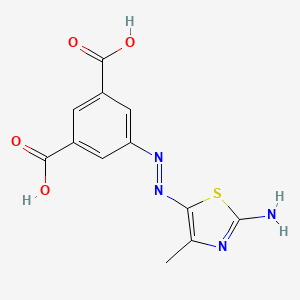

(Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid is a complex organic compound featuring a thiazole ring, an imino group, and an isophthalic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the thiazole derivative is reacted with hydrazine to form the hydrazinyl intermediate. This intermediate is then coupled with isophthalic acid under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

Formation of the Thiazole-Imino Core

The thiazole-imino component likely arises from a one-pot three-component reaction , as observed in similar thiazoline derivatives . This involves:

-

Reagents : Amines, isothiocyanates, and nitroepoxides in THF at 15°C.

-

Mechanism : Sequential nucleophilic attack and cyclization to form the thiazole ring, stabilized by the imino group.

Coupling with Isophthalic Acid

The hydrazinyl group at the 5-position may involve nucleophilic substitution or condensation :

-

Isophthalic acid activation : The carboxylic acid groups could be converted to reactive intermediates (e.g., acid chlorides) to facilitate coupling.

-

Reaction with hydrazine derivatives : Formation of the hydrazinyl linkage, potentially via a Schiff base or amidine-type reaction.

Hydrazinyl-Thiazole Coupling

The hydrazinyl group may undergo tautomerization or isomerization under acidic/basic conditions, stabilizing the (Z)-configuration.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Condensation | Acidic/Basic catalysis | Formation of hydrazone derivatives |

| Tautomerization | Thermal or pH-induced | Stabilization of (Z)-configuration |

Carboxylic Acid Groups

The isophthalic acid moieties participate in:

-

Esterification : Reaction with alcohols under acidic conditions.

-

Amide formation : Coupling with amines using coupling agents (e.g., EDC/NHS).

-

Coordination chemistry : Potential interaction with metal ions, as observed in isophthalic acid derivatives .

Analytical and Purification Methods

| Method | Parameters | Application |

|---|---|---|

| TLC monitoring | Silica gel, UV detection | Tracking reaction progress |

| Column chromatography | Reverse-phase C18, gradient | Purification of final product |

| NMR spectroscopy | DMSO-d6, δ 10–12 ppm | Confirmation of (Z)-isomerism |

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolylimino compounds showed marked antibacterial activity against both Gram-positive and Gram-negative bacteria . The incorporation of the hydrazinyl group in (Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.

Anticancer Properties

The thiazole derivatives have been explored for their anticancer properties. A case study involving similar thiazole-containing compounds highlighted their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration . This suggests that this compound could be a candidate for further investigation in cancer therapy.

Synthesis of Novel Polymers

The compound can serve as a precursor in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its functional groups allow for chemical modifications that can lead to materials with specific characteristics suitable for various industrial applications. For instance, polymers derived from similar thiazole compounds have shown improved resistance to thermal degradation and enhanced mechanical strength .

Photonic Applications

Due to its chromophoric properties, this compound has potential applications in photonic devices. The compound's ability to absorb light at specific wavelengths can be harnessed in the development of sensors and light-emitting devices .

Bioremediation

The compound's structure suggests potential use in bioremediation processes, particularly in the degradation of pollutants. Thiazole derivatives have been studied for their ability to interact with heavy metals and organic pollutants, aiding in their removal from contaminated environments . This application could be crucial in developing sustainable methods for environmental cleanup.

Data Summary Table

Case Studies

- Antimicrobial Study : A recent investigation into thiazole derivatives revealed that compounds similar to this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

- Polymer Synthesis : Research on novel polymers derived from thiazole compounds demonstrated improved mechanical properties when compared to traditional polymers, indicating the potential for industrial applications.

- Environmental Impact : Studies have shown that thiazole-containing compounds can effectively bind heavy metals, suggesting their utility in bioremediation strategies aimed at reducing environmental contamination.

作用機序

The mechanism of action of (Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid involves its interaction with molecular targets through the thiazole and imino groups. These functional groups can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. For example, in antimicrobial applications, the compound may inhibit enzyme activity by binding to the active site or interacting with the microbial cell membrane.

類似化合物との比較

Similar Compounds

Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring structure.

Imines: Compounds such as benzylideneaniline and Schiff bases have similar imino groups.

Isophthalic acid derivatives: Compounds like 5-aminoisophthalic acid and 5-nitroisophthalic acid share the isophthalic acid moiety.

Uniqueness

What sets (Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid apart is the combination of these functional groups in a single molecule, providing a unique set of chemical properties and reactivity. This combination allows for diverse applications in various fields, from coordination chemistry to medicinal research.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and materials science.

生物活性

(Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including hydrazone formation and thiazole derivatives synthesis. The compound can be synthesized using a combination of isophthalic acid derivatives and thiazole-based hydrazines, as demonstrated in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, which include compounds similar to this compound. For instance, compounds containing thiazole moieties have shown significant cytotoxic effects against various cancer cell lines, such as:

- Human Colon Carcinoma (HCT116)

- Hepatocellular Carcinoma (HepG-2)

These studies indicate that the thiazole structure contributes to the inhibition of cancer cell proliferation, with some compounds demonstrating IC50 values in the low micromolar range .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of the thiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth in various bacterial strains. In vitro assays have shown that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of thiazole-containing compounds. For example, derivatives similar to this compound have been evaluated for their ability to inhibit α-glucosidase and urease enzymes. These activities are crucial for developing new antidiabetic agents and treatments for urease-related infections. Some compounds have shown promising IC50 values, indicating their potential as effective inhibitors .

Case Studies

- Cytotoxicity Evaluation : A study involving a series of thiazole derivatives demonstrated their cytotoxic effects on HCT116 and HepG-2 cell lines. The most potent compounds showed IC50 values below 10 µM, indicating strong anticancer activity .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the thiazole structure could enhance antimicrobial potency significantly .

- Enzyme Inhibition Studies : A recent study focused on the inhibitory effects of synthesized thiazole derivatives on α-glucosidase activity, revealing that certain compounds achieved IC50 values as low as 1.47 µM, outperforming established inhibitors like acarbose .

特性

IUPAC Name |

5-[(2-amino-4-methyl-1,3-thiazol-5-yl)diazenyl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4S/c1-5-9(21-12(13)14-5)16-15-8-3-6(10(17)18)2-7(4-8)11(19)20/h2-4H,1H3,(H2,13,14)(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHLZMXBVMHLGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)N=NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。